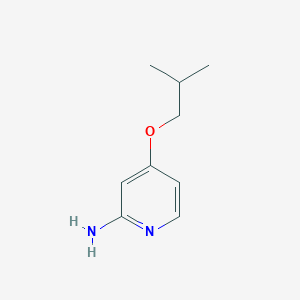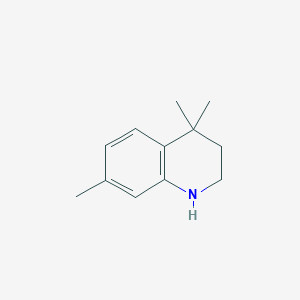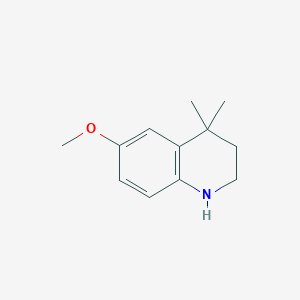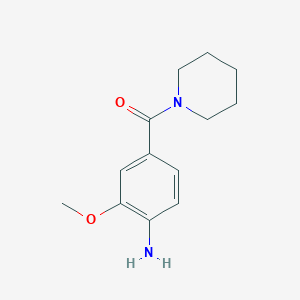
4-Isobutoxypyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutoxypyridin-2-amine is an organic compound belonging to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The presence of an isobutoxy group at the fourth position and an amino group at the second position makes this compound a unique derivative of pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxypyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the isobutoxy and amino groups.
Amination: The amino group is introduced via a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Isobutoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
4-Isobutoxypyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isobutoxypyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the isobutoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
2-Aminopyridine: Lacks the isobutoxy group, making it less lipophilic.
4-Isobutoxypyridine: Lacks the amino group, affecting its reactivity and biological interactions.
Uniqueness: 4-Isobutoxypyridin-2-amine is unique due to the presence of both the isobutoxy and amino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(2-methylpropoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIOBROUQJJEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,8-Dimethyl-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine](/img/structure/B7967478.png)



![6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one](/img/structure/B7967522.png)
![1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone](/img/structure/B7967529.png)
![1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7967534.png)
![1-Isobutyl-1,7-diazaspiro[4.4]nonane](/img/structure/B7967543.png)
![1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B7967547.png)
![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B7967551.png)
![1-Ethyl-1,9-diazaspiro[5.5]undecane](/img/structure/B7967552.png)

![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]amino]-2-oxoacetic acid](/img/structure/B7967574.png)
![2-amino-N-[(6-oxo-1H-pyridin-3-yl)methyl]benzamide](/img/structure/B7967581.png)
